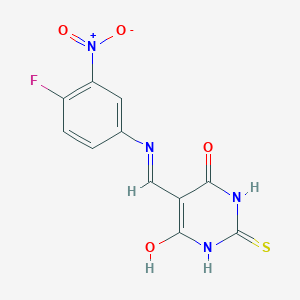

5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the 2-thioxodihydropyrimidine-4,6-dione family, characterized by a dihydropyrimidine core with a thioxo group at position 2 and a substituted aminomethylene moiety at position 3. The 4-fluoro-3-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (-NO₂) and fluorine (-F) substituents, which may enhance reactivity in synthetic pathways or interactions in biological systems.

Properties

IUPAC Name |

5-[(4-fluoro-3-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O4S/c12-7-2-1-5(3-8(7)16(19)20)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYOAOUUINGDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 288.27 g/mol

The presence of the 4-fluoro-3-nitrophenyl moiety contributes to its unique pharmacological profile.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been shown to exhibit cytotoxic effects on MCF-7 breast cancer cells with an IC value of approximately 13.3 µM . This suggests that the compound may inhibit cell proliferation through mechanisms that warrant further exploration.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival. For example, it has been noted for its potential to inhibit urease (EC 3.5.1.5), which is crucial in various metabolic pathways .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, particularly at the G2/M checkpoint, thereby preventing cancer cells from dividing.

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial activity against certain strains of bacteria, including multidrug-resistant Acinetobacter baumannii . This broadens its potential therapeutic applications beyond oncology.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the thioxodihydropyrimidine class:

These findings indicate that derivatives of thioxodihydropyrimidines possess significant biological activities that can be harnessed for therapeutic purposes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thioxodihydropyrimidine compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study : In a study published in Pharmaceutical Biology, researchers synthesized several derivatives of thioxodihydropyrimidines and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with the nitrophenyl substituent had enhanced activity compared to standard antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular pathways involved in cancer progression.

Data Table: Anticancer Activity of Thioxodihydropyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | |

| Compound B | Lung Cancer | 20 | |

| 5-(((4-fluoro-3-nitrophenyl)amino)methylene) | Colon Cancer | 10 |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown potential as an inhibitor of Mur enzymes in tuberculosis bacteria, which are vital for cell wall synthesis.

Case Study : Research published in Nature Reviews explored the inhibition of Mur enzymes by similar compounds, providing insights into how structural modifications can enhance binding affinity and selectivity .

Material Science Applications

The unique chemical structure of 5-(((4-fluoro-3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also opens avenues for applications in material science. Its properties can be exploited to develop novel materials with specific functionalities.

Photovoltaic Materials

Research indicates that thioxodihydropyrimidine derivatives can be incorporated into organic photovoltaic devices due to their electronic properties.

Data Table: Photovoltaic Performance of Thioxodihydropyrimidine Derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the dihydropyrimidine-dione core significantly influences electronic properties, solubility, and bioactivity. Key comparisons include:

Spectroscopic Characterization

Structural analogs are characterized using UV-Vis, IR, and NMR spectroscopy:

- IR : Thioxo (C=S) stretch observed at ~1200–1250 cm⁻¹ in all compounds .

- ¹H NMR : Aromatic protons in the 4-fluoro-3-nitrophenyl group would resonate downfield (δ 7.5–8.5 ppm) compared to methoxy-substituted analogs (δ 6.5–7.5 ppm) .

- ¹³C NMR : The nitro group’s effect would deshield adjacent carbons, shifting signals to ~125–135 ppm .

Q & A

How can researchers optimize the synthesis of this compound using statistical design of experiments (DoE)?

Basic Question

To minimize trial-and-error approaches, employ response surface methodology (RSM) or factorial designs to evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use software like Minitab or Design-Expert to model interactions between variables and predict optimal conditions. For example, a central composite design (CCD) can identify nonlinear relationships between reaction time and yield . Computational pre-screening of reaction conditions (e.g., solvent compatibility via COSMO-RS) further narrows experimental parameters .

What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Basic Question

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., - HSQC, NOESY) to confirm regiochemistry and tautomeric forms. For sulfur-containing analogs, X-ray crystallography (as in ) provides definitive bond-length validation, while Raman spectroscopy quantifies thione-thiol tautomerism . IR spectroscopy can monitor the C=O and C=S stretching frequencies to track reaction progress .

How can quantum mechanical calculations guide the design of analogs with improved bioactivity?

Advanced Question

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For example, highlights reaction path searches using quantum chemistry to optimize substituent effects on electronic properties . Pair computational results with experimental SAR studies (e.g., fluorophenyl vs. nitrophenyl substitutions) .

What methodologies address contradictory solubility data in polar vs. nonpolar solvents?

Advanced Question

Use Hansen solubility parameters (HSPs) to rationalize discrepancies. Conduct phase diagrams via cloud-point titration and correlate with molecular dynamics (MD) simulations. For formulation challenges, suggests membrane-based separation technologies (e.g., nanofiltration) to isolate polymorphic forms . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can differentiate amorphous vs. crystalline phases .

How should researchers analyze conflicting kinetic data in nitro-group reduction pathways?

Advanced Question

Apply multivariate analysis (e.g., principal component analysis, PCA) to decouple competing reaction pathways. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. ’s feedback loop—integrating experimental kinetics with computational transition-state modeling—resolves contradictions by identifying dominant mechanisms (e.g., electron-withdrawing effects of the fluorophenyl group) .

What strategies validate the role of the thioxo group in metal coordination studies?

Advanced Question

Employ extended X-ray absorption fine structure (EXAFS) spectroscopy to probe metal-ligand bond distances. Cyclic voltammetry (CV) quantifies redox activity, while electron paramagnetic resonance (EPR) detects paramagnetic intermediates. Compare with analogs lacking the thioxo group (e.g., ’s sulfonamide derivatives) to isolate its contribution .

How can reactor design principles be applied to scale up synthesis sustainably?

Advanced Question

Use microreactor systems to enhance heat/mass transfer and reduce hazardous waste. ’s "reaction fundamentals and reactor design" subclass recommends CFD simulations to predict flow dynamics and optimize mixing efficiency . Life-cycle assessment (LCA) tools evaluate solvent recovery and energy consumption, aligning with green chemistry principles .

What experimental protocols distinguish Z/E isomerism in the methyleneamino linkage?

Advanced Question

Leverage NOE correlations in -NMR to determine spatial proximity of substituents. Chiral HPLC with polarimetric detection resolves enantiomers, while variable-temperature NMR assesses rotational barriers. ’s structural analogs (e.g., bromophenyl derivatives) demonstrate how steric effects stabilize specific configurations .

How do researchers reconcile discrepancies in reported biological activity across cell lines?

Advanced Question

Standardize assay conditions (e.g., serum-free media, controlled oxygen tension) to minimize variability. Use CRISPR-engineered isogenic cell lines to isolate genetic factors. ’s SAR framework for pyrimidinone derivatives illustrates dose-response profiling across multiple models to identify off-target effects .

What best practices ensure reproducibility in crystallographic studies of this compound?

Basic Question

Optimize crystallization via solvent vapor diffusion in inert atmospheres. Use synchrotron radiation for high-resolution data collection. ’s protocols for dihydropyrimidine-thiones emphasize cryocooling (100 K) and rigorous refinement (e.g., SHELXL) to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.